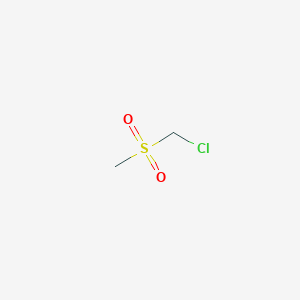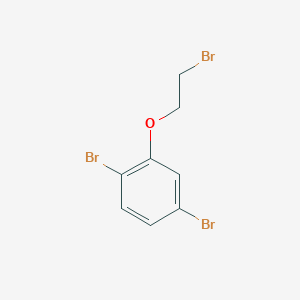
1,4-Dibromo-2-(2-bromoethoxy)benzene
概要
説明
1,4-Dibromo-2-(2-bromoethoxy)benzene is a chemical compound with the CAS Number: 377091-18-4 . It has a molecular weight of 358.85 and its IUPAC name is 2-bromoethyl 2,5-dibromophenyl ether .
Molecular Structure Analysis
The InChI code for 1,4-Dibromo-2-(2-bromoethoxy)benzene is 1S/C8H7Br3O/c9-3-4-12-8-5-6 (10)1-2-7 (8)11/h1-2,5H,3-4H2 . This indicates the presence of a benzene ring with bromoethyl and dibromophenyl ether groups attached.科学的研究の応用
Application 1: Crystal Structure Analysis
- Methods of Application: The compound was synthesized by reacting 2,5-dibromobenzene-1,4-diol and 2-bromoethyl methyl ether in N, N-dimethylformamide at 100°C for 72 hours. The resulting solid was dissolved in ethanol and allowed to evaporate at room temperature for 7 days to grow crystals .
- Results or Outcomes: The crystal structure was solved using Charge Flipping and refined with the ShelXL refinement. The bond lengths and bond angles are within the normal range .
Application 2: Synthesis of Luminescent Compounds
- Summary of the Application: The bromine atom of dibromobenzene is prone to react with vinyl pyridine to form compounds with large conjugated structures, which have excellent luminescent properties .
- Results or Outcomes: The resulting compounds have large conjugated structures and exhibit excellent luminescent properties .
Application 3: Synthesis of Squarine Dye
特性
IUPAC Name |
1,4-dibromo-2-(2-bromoethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br3O/c9-3-4-12-8-5-6(10)1-2-7(8)11/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEXZRRSPGQVFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OCCBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467081 | |
| Record name | 1,4-dibromo-2-(2-bromoethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dibromo-2-(2-bromoethoxy)benzene | |
CAS RN |
377091-18-4 | |
| Record name | 1,4-dibromo-2-(2-bromoethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

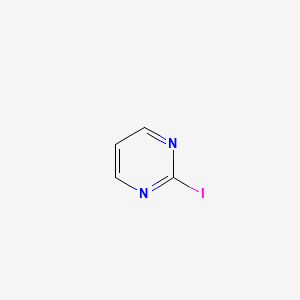
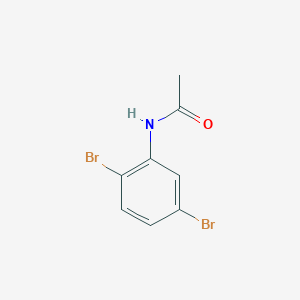
![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine](/img/structure/B1354139.png)
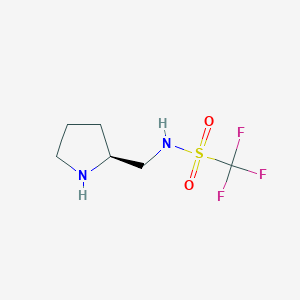
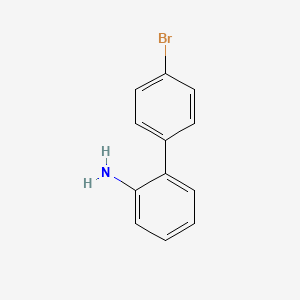
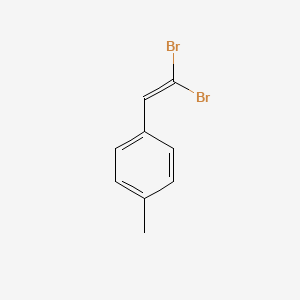
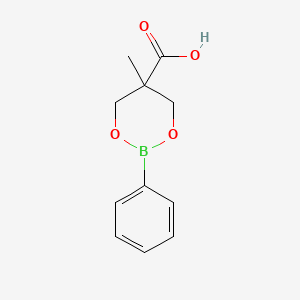
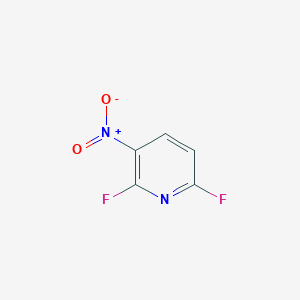
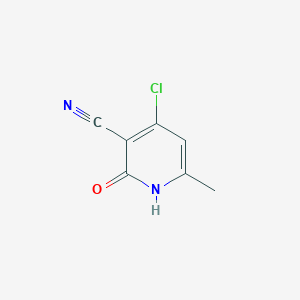
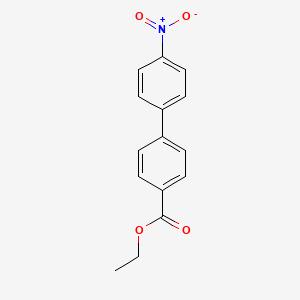
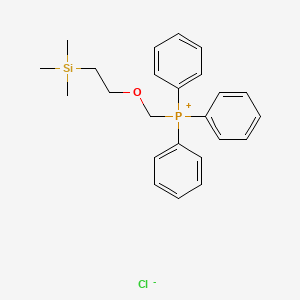
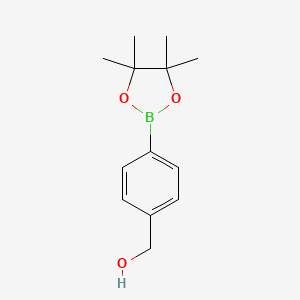
![[(2R,3S,5R)-5-(6-Aminopurin-9-yl)-3-benzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B1354166.png)
